Methyl 2,3-difluoro-4-methoxybenzoate

Overview

Description

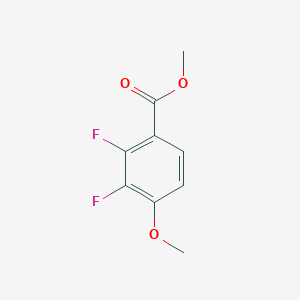

Methyl 2,3-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-difluoro-4-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,3-difluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method involves the reaction of 2,3-difluoro-4-methoxybenzoyl chloride with methanol . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as toluene or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether is a typical reducing agent.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

Major Products

Substitution: Depending on the nucleophile, products can include various substituted benzoates.

Reduction: The major product is 2,3-difluoro-4-methoxybenzyl alcohol.

Hydrolysis: The major product is 2,3-difluoro-4-methoxybenzoic acid.

Scientific Research Applications

Methyl 2,3-difluoro-4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.

Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique fluorine atoms.

Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-fluorobenzoate

- Methyl 3-fluoro-4-methoxybenzoate

- Methyl 2,4-difluoro-5-methoxybenzoate

Uniqueness

Methyl 2,3-difluoro-4-methoxybenzoate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .

Biological Activity

Methyl 2,3-difluoro-4-methoxybenzoate is a fluorinated benzoate compound with significant potential in medicinal chemistry due to its unique structural features. This article aims to summarize the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C₉H₈F₂O₃

- Molecular Weight : Approximately 202.15 g/mol

- Functional Groups : Two fluorine atoms at the 2 and 3 positions, a methoxy group at the 4 position.

The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it an interesting candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anticancer Properties : Compounds with similar structures have shown promising anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. Its structural features allow it to interact with specific enzymes involved in inflammatory pathways.

- Antimicrobial Activity : Initial findings suggest that this compound could exhibit antimicrobial properties against certain bacterial strains. The mechanism likely involves disruption of bacterial cell walls or inhibition of essential enzymes.

The biological activity of this compound is influenced by its interaction with specific molecular targets:

- Enzyme Inhibition : The fluorine and methoxy groups enhance binding affinity to enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act on various receptors involved in signaling pathways related to inflammation and cancer progression.

Case Studies

-

Anticancer Study :

- A study investigated the effect of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of treatment.

-

Anti-inflammatory Study :

- In a model of induced inflammation using lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls.

Data Summary

Q & A

Q. What are the common synthetic routes for Methyl 2,3-difluoro-4-methoxybenzoate, and how can reaction yields be optimized?

Basic

The esterification of 2,3-difluoro-4-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) is a standard approach. Alternative methods include using acyl chlorides (e.g., 2,3-difluoro-4-methylbenzoyl chloride reacting with methanol) . Yield optimization involves controlling stoichiometry (excess methanol), temperature (60–80°C), and reaction time (6–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to isolate the product .

Q. How is this compound characterized spectroscopically, and what key signals indicate structural integrity?

Basic

- ¹H NMR : A singlet at δ 3.8–4.0 ppm (methoxy group), coupled doublets for aromatic protons (δ 6.5–7.5 ppm), and a methyl ester signal at δ 3.9 ppm .

- ¹³C NMR : Signals at ~165 ppm (ester carbonyl), 55–60 ppm (methoxy), and aromatic carbons split by fluorine coupling .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹ .

- MS : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 202.15 g/mol) .

Q. What challenges arise in achieving regioselective fluorination during precursor synthesis, and how can they be addressed?

Advanced

Regioselective fluorination of the aromatic ring is complicated by competing electrophilic substitution pathways. Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) or transition-metal catalysts (e.g., Pd/Cu) can enhance selectivity . Computational modeling (DFT) predicts favorable sites for fluorination, reducing byproducts . Post-reaction analysis via HPLC or GC-MS identifies undesired isomers, guiding reagent optimization .

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

Advanced

X-ray crystallography (e.g., using SHELX software) provides unambiguous confirmation of the substitution pattern and stereochemistry . For instance, discrepancies between NMR-derived assignments (e.g., fluorine positions) and crystallographic data can arise due to dynamic effects in solution. Refinement of unit cell parameters and comparison with known structures (e.g., related benzoates in ) validate the correct configuration .

Q. What storage conditions are critical to prevent hydrolysis or degradation of this compound?

Basic

The compound is moisture-sensitive; store under inert gas (N₂/Ar) in airtight containers with desiccants (silica gel). Avoid prolonged exposure to light, which can degrade the ester group. Refrigeration (2–8°C) is recommended for long-term stability .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing fluorine atoms activate the carbonyl carbon toward nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) and transition-state modeling further refine reactivity predictions . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) corroborates computational findings .

Q. What methodologies effectively analyze byproduct formation during synthesis?

Advanced

- HPLC/GC-MS : Quantify impurities (e.g., unreacted acid or methyl ester isomers) using reverse-phase C18 columns or capillary GC .

- Tandem MS/MS : Identifies structural anomalies in byproducts (e.g., defluorinated species) .

- In situ IR spectroscopy : Monitors reaction progress in real-time, minimizing side reactions .

Q. How can this compound be utilized as an intermediate in multi-step syntheses?

Advanced

The ester serves as a precursor for:

- Amide derivatives : React with amines (e.g., benzylamine) under basic conditions to yield bioactive analogs .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysis) introduces aryl/heteroaryl groups at the fluorine-free position .

- Deprotection : Hydrolysis with LiOH/THF generates the free acid for further functionalization .

Q. What strategies mitigate conflicting data between spectroscopic and crystallographic analyses?

Advanced

- Dynamic NMR : Resolves fluxional behavior (e.g., rotational barriers around the ester group) that may obscure NMR assignments .

- High-resolution crystallography : Resolves subtle structural features (e.g., bond-length alternations due to fluorine electronegativity) .

- Correlation with computational models : Overlay DFT-optimized structures with experimental data to validate assignments .

Q. How does the electronic effect of fluorine substituents influence the compound’s reactivity in electrophilic aromatic substitution?

Advanced

The meta-directing nature of fluorine deactivates the ring, reducing reactivity toward electrophiles. However, the methoxy group (ortho/para-directing) competes, creating regioselective challenges. Hammett constants (σ values) predict substituent effects: the electron-withdrawing -F groups increase the reaction's activation energy, necessitating stronger electrophiles (e.g., NO₂⁺) or Lewis acid catalysts (e.g., AlCl₃) .

Properties

IUPAC Name |

methyl 2,3-difluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVVAHZRHQXXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.